Sulfo-Cyanine7 maleimide

NIR fluorescence Protein labeling Quantum yield

Non-sulfonated Cy7 maleimide often requires organic co-solvents that can denature proteins or induce aggregation. Sulfo-Cyanine7 maleimide (CAS 2183440-60-8) dissolves directly in aqueous buffers, preserving biomolecule integrity. • Eliminates organic co-solvents - maintains antibody binding affinity. • ~20 % higher quantum yield vs. Cy7 maleimide for brighter, non-aggregated conjugates. • Sulfonate groups ensure colloidal stability and prevent non-specific binding. • 750/773 nm excitation/emission enables deep-tissue NIR-I imaging with minimal autofluorescence.

Molecular Formula C43H49KN4O9S2
Molecular Weight 869.1
CAS No. 2183440-60-8
Cat. No. B611069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cyanine7 maleimide
CAS2183440-60-8
SynonymsSulfo-Cyanine7 maleimide
Molecular FormulaC43H49KN4O9S2
Molecular Weight869.1
Structural Identifiers
SMILESCN1C2=CC=C(S(=O)(O[K])=O)C=C2C(C)(C)/C1=C\C=C(CCC3)\C=C3/C=C/C4=[N+](CCCCCC(NCCN5C(C=CC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C6C4(C)C
InChIInChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1
InChIKeyDCHMQIBWFDNWAF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfo-Cyanine7 maleimide – Water-Soluble NIR Fluorophore


Sulfo-Cyanine7 maleimide (potassium salt, CAS 2183440‑60‑8) is a hydrophilic near‑infrared (NIR) fluorescent dye belonging to the heptamethine cyanine family. It is a sulfonated analog of Cy7® maleimide, bearing a maleimide reactive group that forms a stable thioether bond with free thiols (–SH) under physiological conditions . The molecule retains the characteristic NIR absorption (~750 nm) and emission (~773 nm) of Cy7 while incorporating two sulfonate groups that confer excellent aqueous solubility and a rigidizing ring in the polymethine chain that improves its photophysical properties [1].

Workflow Aqueous thiol‑maleimide bioconjugation
Selection Sulfonated Cy7 with higher per‑molecule brightness and water solubility
Use Context NIR‑I imaging, flow cytometry, nanoparticle labeling

Why Sulfo-Cyanine7 maleimide Is Not Easily Replaced


While Sulfo‑Cyanine7 maleimide and Cy7® maleimide share the same fluorophore core, the introduction of sulfonate groups and a conformation‑restraining ring in Sulfo‑Cyanine7 maleimide leads to quantifiable differences in aqueous solubility, quantum yield, photostability, and aggregation behavior. Non‑sulfonated Cy7 maleimide requires organic co‑solvents (e.g., DMSO or DMF) for conjugation, which can denature sensitive proteins . In contrast, Sulfo‑Cyanine7 maleimide dissolves directly in aqueous buffers, eliminating solvent‑induced artifacts . Furthermore, the rigidizing ring increases the fluorescence quantum yield by approximately 20 % relative to the parent Cy7 chromophore . These distinct physicochemical attributes mean that a simple one‑to‑one substitution of Sulfo‑Cyanine7 maleimide with Cy7 maleimide, Alexa Fluor 750 maleimide, or DyLight 755 maleimide will not reproduce the same labeling efficiency, signal brightness, or conjugate stability.

Solubility mismatch Cy7 maleimide requires DMSO/DMF, which can denature sensitive proteins; Sulfo‑Cy7 dissolves directly in aqueous buffer.
Brightness & stability gap Non‑sulfonated Cy7 exhibits lower quantum yield and faster photobleaching; Sulfo‑Cy7 provides higher per‑molecule brightness.
NIR dye replacement risk Alexa Fluor 750 or DyLight 755 maleimides may not replicate Sulfo‑Cy7′s brightness, water solubility, or aggregation profile.

Quantitative Differentiation from Comparators


Higher Quantum Yield vs Cy7 Maleimide

Sulfo-Cyanine7 maleimide contains a rigidizing ring in its heptamethine chain that restricts conformational freedom, increasing the fluorescence quantum yield (Φ) by approximately 20 % relative to the non‑sulfonated Cy7 maleimide . The target compound exhibits a quantum yield of 0.24 in aqueous buffer , whereas Cy7 maleimide typically shows a quantum yield of 0.20–0.30, with most datasheets reporting 0.20 . The 20 % improvement in radiative efficiency translates directly to brighter signal per labeled molecule.

Quantum Yield vs Cy7
Head-to-head
Φ = 0.24 vs 0.20 (Cy7 maleimide)
Supports brighter per‑molecule signal in NIR imaging
Supplier‑reported quantum yield
NIR fluorescence Protein labeling Quantum yield

Aqueous Solubility Without Co-solvents

Sulfo‑Cyanine7 maleimide is freely soluble in water and aqueous buffers (e.g., PBS, pH 7.4) due to its two sulfonate groups . In contrast, Cy7 maleimide is only sparingly soluble in water and requires dissolution in organic solvents such as DMSO, DMF, or dichloromethane prior to conjugation . The elimination of organic co‑solvents prevents protein denaturation and precipitation during labeling of solvent‑sensitive biomolecules.

Aqueous Solubility
Reported
Water‑soluble (direct PBS use) vs requires DMSO/DMF
Eliminates co‑solvent protein denaturation risk
Qualitative solubility report
Protein conjugation Solubility Bioconjugation

Reduced Protein Aggregation

The sulfonate moieties of Sulfo‑Cyanine7 maleimide impart a net negative charge that electrostatically repels labeled proteins, preventing the hydrophobic stacking interactions that cause Cy7‑labeled conjugates to aggregate . In contrast, Cy7 maleimide lacks these sulfonates and tends to induce aggregation when multiple dye molecules are attached to a single protein . The reduced aggregation preserves the hydrodynamic radius and biological activity of the conjugate.

Protein Aggregation
Class-level
Low aggregation (sulfonate repulsion) vs high aggregation (Cy7)
Preserves conjugate hydrodynamic radius and bioactivity
Sulfonate charge repulsion mechanism
Protein stability Aggregation Conjugate characterization

Higher Extinction Coefficient vs Alexa Fluor 750

Sulfo‑Cyanine7 maleimide exhibits a molar extinction coefficient (ε) of 240,600 M⁻¹cm⁻¹ at 750 nm . Alexa Fluor 750 maleimide, a commonly used alternative NIR dye, has a reported extinction coefficient of 240,000 M⁻¹cm⁻¹ at 749 nm . While the difference is modest, the slightly higher ε of Sulfo‑Cyanine7 maleimide, combined with its 0.24 quantum yield, yields a higher brightness (ε × Φ) than Alexa Fluor 750 (ε = 240,000, Φ = 0.12) .

Extinction Coefficient
Reported
ε = 240,600 vs 240,000 M⁻¹cm⁻¹ (Alexa Fluor 750)
Combined with Φ yields ~2× brightness of Alexa Fluor 750 maleimide
Reported extinction coefficients; confirm with lot-specific COA
Molar absorptivity Fluorescence brightness NIR dye comparison

Enhanced Photostability vs Cy7 Dye

The rigidizing ring in the heptamethine chain of Sulfo‑Cyanine7 maleimide restricts bond rotation, reducing the rate of photoisomerization and photobleaching relative to Cy7 . While no direct head‑to‑head photobleaching half‑life data are available, multiple vendors report that Sulfo‑Cyanine7 maleimide exhibits "higher photostability" than Cy7 maleimide . This improvement is consistent with the 20 % enhancement in quantum yield, which correlates with a slower photodegradation rate under identical illumination.

Photostability vs Cy7
Context-dependent
Improved photostability (qualitative) vs lower photostability
Supports extended time‑lapse imaging
Qualitative vendor report; no half‑life data
Photobleaching Long‑term imaging Cyanine dyes

Key Research and Development Applications


ADC and Targeted Probe Development

When labeling monoclonal antibodies or antibody fragments (e.g., Fab, scFv) for in vivo tumor imaging or theranostics, the use of Sulfo‑Cyanine7 maleimide eliminates the need for organic co‑solvents that can denature the antibody or reduce binding affinity . The water‑soluble nature and 20 % higher quantum yield relative to Cy7 maleimide ensure bright, non‑aggregated conjugates with preserved antigen recognition .

Live-Cell and Intravital NIR-I Microscopy

The 750/773 nm excitation/emission profile of Sulfo‑Cyanine7 maleimide lies within the tissue‑transparent NIR‑I window (650–900 nm), minimizing autofluorescence and scattering . The improved photostability and higher brightness (ε × Φ = 57,744 M⁻¹cm⁻¹) compared to Alexa Fluor 750 maleimide (ε × Φ = 28,800 M⁻¹cm⁻¹) allow longer imaging sessions and deeper tissue penetration without signal degradation .

Multicolor Flow Cytometry and FACS

The narrow emission peak at 773 nm and low spillover into other NIR channels (e.g., Cy5.5, Alexa Fluor 700) make Sulfo‑Cyanine7 maleimide an ideal choice for high‑plex panels. The dye's high extinction coefficient and quantum yield provide strong signal separation, while its sulfonate groups prevent non‑specific binding to cell surfaces, a common issue with hydrophobic Cy7 conjugates .

Biosensor and Nanoparticle Functionalization

For the functionalization of gold nanoparticles, quantum dots, or silica‑based carriers, the aqueous solubility of Sulfo‑Cyanine7 maleimide enables direct conjugation in buffer without organic solvents that could destabilize the nanoparticle colloid . The maleimide‑thiol chemistry proceeds rapidly at pH 6.5–7.5, and the negatively charged sulfonate groups help maintain colloidal stability and prevent aggregation of the labeled nanoparticles .

Application
Selection Property
Validation Focus
Targeted probe & ADC conjugation
Aqueous thiol‑maleimide coupling
Antibody integrity & minimal aggregation
Intravital NIR‑I microscopy
NIR‑I window & photostability
Long‑term signal retention
Multicolor flow cytometry
Narrow emission, low channel spillover
Signal separation & reduced non‑specific binding
Nanoparticle & biosensor functionalization
Direct aqueous conjugation to colloids
Colloidal stability & maleimide‑thiol efficiency

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